
N-cyclohexyl-N'-(2,4-difluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N'-(2,4-difluorophenyl)urea, also known as CDC25A inhibitor II, is a chemical compound that has been extensively studied in scientific research. This compound belongs to the class of urea derivatives and has shown promising results in inhibiting the activity of CDC25A, a phosphatase enzyme that is involved in cell cycle regulation.
Wirkmechanismus
N-cyclohexyl-N'-(2,4-difluorophenyl)urea inhibits N-cyclohexyl-N'-(2,4-difluorophenyl)urea activity by binding to the active site of the enzyme and preventing its catalytic activity. This leads to cell cycle arrest and apoptosis in cancer cells. In addition, N-cyclohexyl-N'-(2,4-difluorophenyl)urea has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
N-cyclohexyl-N'-(2,4-difluorophenyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, further studies are needed to determine the exact biochemical and physiological effects of N-cyclohexyl-N'-(2,4-difluorophenyl)urea.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N'-(2,4-difluorophenyl)urea has several advantages for lab experiments. It is a highly specific inhibitor of N-cyclohexyl-N'-(2,4-difluorophenyl)urea, making it an ideal tool for studying the role of N-cyclohexyl-N'-(2,4-difluorophenyl)urea in cancer. In addition, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. However, there are some limitations to using N-cyclohexyl-N'-(2,4-difluorophenyl)urea in lab experiments. It is a relatively new compound, and further studies are needed to determine its exact biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for the study of N-cyclohexyl-N'-(2,4-difluorophenyl)urea. One direction is to further investigate its mechanism of action and its biochemical and physiological effects. Another direction is to study its potential as a cancer therapy in vivo. In addition, N-cyclohexyl-N'-(2,4-difluorophenyl)urea could be used in combination with other cancer therapies to enhance their efficacy. Finally, the synthesis method of N-cyclohexyl-N'-(2,4-difluorophenyl)urea could be further optimized to yield higher purity and higher yield of the compound.
Synthesemethoden
N-cyclohexyl-N'-(2,4-difluorophenyl)urea can be synthesized through a multi-step process involving the reaction of 2,4-difluoroaniline with cyclohexyl isocyanate in the presence of a suitable catalyst. The resulting intermediate product is then treated with a reducing agent to form the final product. This synthesis method has been optimized to yield high purity and high yield of N-cyclohexyl-N'-(2,4-difluorophenyl)urea.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N'-(2,4-difluorophenyl)urea has been extensively studied in scientific research due to its potential as a N-cyclohexyl-N'-(2,4-difluorophenyl)urea inhibitor. N-cyclohexyl-N'-(2,4-difluorophenyl)urea is a phosphatase enzyme that is involved in cell cycle regulation and has been implicated in various types of cancer. Inhibition of N-cyclohexyl-N'-(2,4-difluorophenyl)urea activity has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising target for cancer therapy.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O/c14-9-6-7-12(11(15)8-9)17-13(18)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJCWASVQAHXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(2,4-difluorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

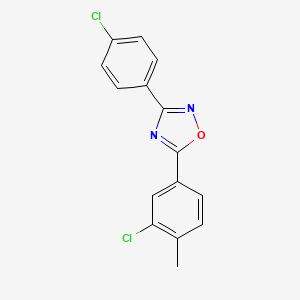
![2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5799101.png)
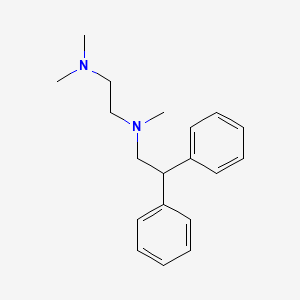

![1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine](/img/structure/B5799128.png)
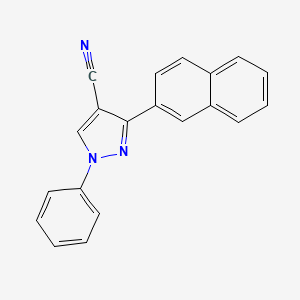
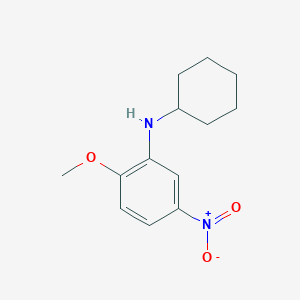
![5-{[(4-ethoxyphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5799162.png)
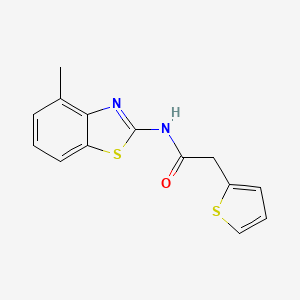
![3-oxo-N-[3-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5799178.png)
![N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide](/img/structure/B5799182.png)


